N-(2,3-dimethylphenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide
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Overview
Description
N-(2,3-dimethylphenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide is a useful research compound. Its molecular formula is C25H26N2O4 and its molecular weight is 418.493. The purity is usually 95%.
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Scientific Research Applications
Structural Aspects and Properties
Research on isoquinoline derivatives, such as those involving amide-containing isoquinoline derivatives, explores their structural aspects and properties, including their ability to form gels and crystalline solids when treated with different acids. These studies provide insights into the potential use of such compounds in material science for creating materials with specific physical properties, like enhanced fluorescence upon protonation or interaction with other compounds. The structural analysis also extends to the crystal structures of these compounds, offering valuable information for designing materials with desired optical properties (Karmakar, Sarma, & Baruah, 2007).
Antifungal Applications
Compounds structurally related to 2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2,3-dimethylphenyl)acetamide have been identified as potential antifungal agents. For instance, 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have shown promising in vitro antifungal activity against a variety of fungi species, including Candida and Aspergillus species. Such findings underscore the potential of isoquinoline derivatives in the development of new antifungal medications (Bardiot et al., 2015).
Antitumor Activity
Research into novel 3-benzyl-substituted-4(3H)-quinazolinones, which share a core structural similarity with the compound , has demonstrated significant in vitro antitumor activity. Such studies highlight the potential therapeutic applications of isoquinoline derivatives in cancer treatment, offering a basis for the development of new antitumor agents (Al-Suwaidan et al., 2016).
Molecular Docking and Spectroscopy
The use of isoquinoline derivatives in molecular docking studies provides insights into their potential as inhibitors for specific proteins or enzymes associated with diseases. For example, DFT and experimental investigations into the vibrational spectroscopy of certain isoquinoline derivatives have been combined with molecular docking studies to evaluate their inhibitory activity against specific molecular targets, such as the BRCA2 complex. These studies offer a pathway for the development of targeted therapies for various diseases, including cancer (El-Azab et al., 2016).
Mechanism of Action
Properties
IUPAC Name |
2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2,3-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4/c1-17-6-5-9-22(18(17)2)26-25(29)16-31-24-15-30-21(12-23(24)28)14-27-11-10-19-7-3-4-8-20(19)13-27/h3-9,12,15H,10-11,13-14,16H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGUOTDINXVNAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C4C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.